REACTION_CXSMILES
|
[CH2:1]([C:3]1[C:4]([C:8]([O:10][CH3:11])=[O:9])=[CH:5][NH:6][CH:7]=1)[CH3:2].[Br:12]N1C(=O)CCC1=O>>[Br:12][C:7]1[NH:6][CH:5]=[C:4]([C:8]([O:10][CH3:11])=[O:9])[C:3]=1[CH2:1][CH3:2]
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Name
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|
Quantity
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2.32 g
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Type
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reactant
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Smiles
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C(C)C=1C(=CNC1)C(=O)OC
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Name
|
|
Quantity
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2.74 g
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Type
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reactant
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Smiles
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BrN1C(CCC1=O)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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BrC1=C(C(=CN1)C(=O)OC)CC
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.96 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.2% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |